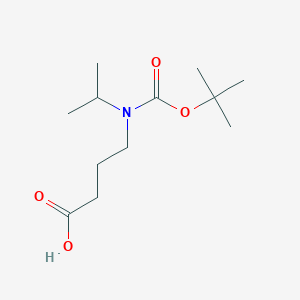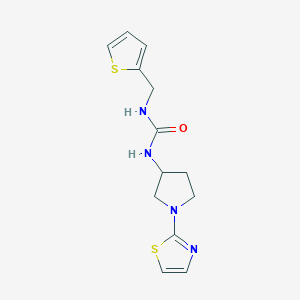![molecular formula C16H11FN2OS B2864184 2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one CAS No. 326881-73-6](/img/structure/B2864184.png)
2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as FBTB and has a molecular formula of C17H10FN3OS.
科学的研究の応用
Antitumor Applications
Fluorinated benzothiazoles, including derivatives closely related to the specified compound, have shown potent cytotoxic activities in vitro against various human cancer cell lines. Notably, these compounds have been found to possess selective antitumor properties, with specific derivatives demonstrating high potency against breast cancer cells. The mechanism underlying the antitumor activity involves the induction of cytochrome P450 CYP1A1, which is crucial for the specificity of these compounds against tumor cells. Some derivatives, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles, have been the focus of pharmaceutical and preclinical development due to their promising broad-spectrum antitumor activities in the National Cancer Institute (NCI) cell panel without producing exportable metabolites in the presence of sensitive cells, which could potentially mitigate side effects related to metabolism (Hutchinson et al., 2001).
Antimicrobial and Antibacterial Activities
Several synthesized derivatives of 2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one have been screened for their antimycobacterial activity, particularly against tuberculosis. Research indicates that these compounds, especially those incorporating fluorine atoms, have exhibited significant antimicrobial properties. For instance, compounds synthesized with fluorobenzothiazole incorporated into imidazolines showed promising antitubercular activity, revealing the therapeutic potential of these derivatives against microbial infections (Sathe et al., 2010).
Antihypertensive Agents
In addition to their antitumor and antimicrobial applications, derivatives of the specified compound have also been explored for their potential as antihypertensive agents. The synthesis of substituted-benzimidazole derivatives has been investigated, with several compounds exhibiting remarkable activity in comparison to standard drugs like Losartan. This suggests a potential avenue for the development of new antihypertensive medications based on the structural framework of this compound and its derivatives (Sharma et al., 2010).
作用機序
Target of Action
The compound, also known as “Oprea1_651882” or “2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one”, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its broad-spectrum biological activities . For example, it may interfere with the replication of viruses in the case of antiviral activity, or it may inhibit enzymes involved in inflammation for anti-inflammatory activity. The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Its solubility in chloroform and dmso suggests that it may be well-absorbed and distributed in the body. Its impact on bioavailability would depend on these properties, as well as factors such as its stability and the presence of any metabolic enzymes that could degrade it.
Result of Action
The result of the compound’s action would be the observed biological activities, such as antiviral or anti-inflammatory effects . These effects would be the result of the compound’s interaction with its targets and the subsequent changes in the affected biochemical pathways.
特性
IUPAC Name |
2-(4-fluorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-11-7-5-10(6-8-11)14-9-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-8,14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAPSETWJSNMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

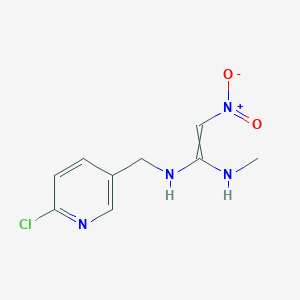
![Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
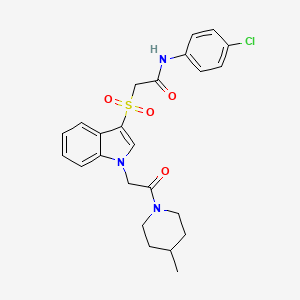

![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2864108.png)
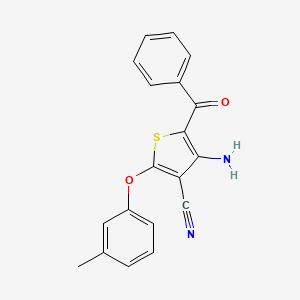
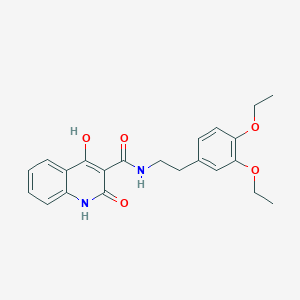
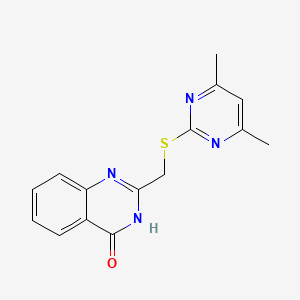
![1-(4-fluorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2864116.png)
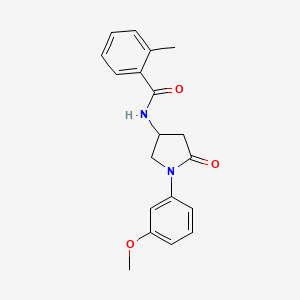

![3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2864121.png)
